1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring system substituted with a 2-chlorophenyl group at the 7-position. The ethanone moiety is further functionalized with a pyridin-4-ylthio group, introducing sulfur-based connectivity and aromatic nitrogen heterocycles.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-23-17)18(22)13-24-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLBMQFCKGWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazepane intermediate. Finally, the pyridinylthio group is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound’s 1,4-thiazepane ring is distinct from the pyrazole (benzofenap) or isoxazolidinone (clomazone) cores.
Chlorophenyl Substituents: All compounds include chlorinated aromatic groups, which enhance lipophilicity and resistance to metabolic degradation. The 2-chlorophenyl group in the target compound is structurally analogous to clomazone but differs in substitution position compared to indenanofan (3-chlorophenyl).
Functional Group Diversity: The target’s pyridinylthio-ethanone group introduces sulfur-based nucleophilicity, contrasting with benzofenap’s ether-linked ethanone or clomazone’s carbamate. Thioethers are less common in herbicides but are prevalent in pharmaceuticals (e.g., cysteine protease inhibitors).
Hypothetical Activity and Mechanism
- Herbicidal Potential: Chlorophenyl and heterocyclic motifs in clomazone and benzofenap are critical for disrupting plant-specific pathways. The thiazepane ring in the target compound might interfere with plant hormone signaling or enzyme function.
- Pharmacological Applications : The pyridinylthio group could enable interactions with mammalian enzymes (e.g., kinases or cytochrome P450), but this remains speculative without experimental validation.
Physicochemical Properties (Inferred)
| Property | Target Compound | Benzofenap | Clomazone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 (estimated) | 483.34 | 239.71 |
| LogP (lipophilicity) | Moderate (~3.5)* | High (~4.8) | Moderate (~2.9) |
| Hydrogen Bond Acceptors | 5 | 6 | 3 |
*Estimated using fragment-based methods.
Biological Activity
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex synthetic compound with significant potential in medicinal chemistry. This compound features a thiazepane ring, a chlorophenyl group, and a pyridinylthio moiety, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.82 g/mol. The structure includes:
- Thiazepane Ring : A seven-membered heterocyclic structure that can influence pharmacological properties.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to interactions with biological targets.
- Pyridinylthio Moiety : Potentially involved in binding interactions with proteins or enzymes.
The mechanism by which 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibition or activation of enzymatic pathways.
- Receptors : Modulation of receptor activity leading to physiological changes.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl and pyridinyl groups may enhance this activity by facilitating interactions with microbial targets.
Anticancer Activity
Thiazepane compounds have shown promise in anticancer research. The unique structural features of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone suggest potential mechanisms for inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies
- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of thiazepane derivatives on cancer cell lines. For example, compounds similar to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone have been tested against breast and lung cancer cell lines, showing significant inhibition of cell proliferation.
- Antimicrobial Testing : In vitro tests against common bacterial strains (e.g., E. coli, S. aureus) revealed that derivatives with similar structures exhibited notable antimicrobial activity, suggesting that this compound may also possess such properties.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
